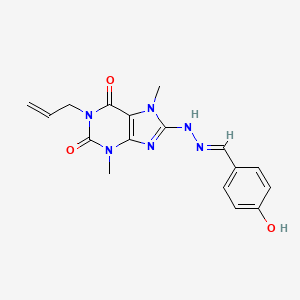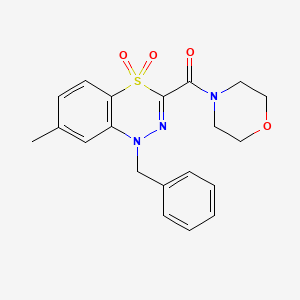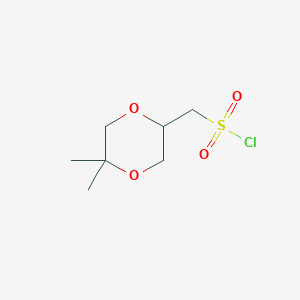![molecular formula C22H22N2O6 B2869683 methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate CAS No. 920945-50-2](/img/structure/B2869683.png)
methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate” is a complex organic compound. It appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains methoxy groups (OCH3) and an amine group (NH2), which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and a cyclic structure. The presence of the methoxy groups and the amine group would likely have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The compound’s chemical reactions would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, and the methoxy groups could be involved in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and methoxy groups could affect its solubility in different solvents .Scientific Research Applications
Synthesis of Heterocyclic Systems
Researchers have utilized methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate and similar compounds as precursors for synthesizing various heterocyclic systems. For instance, the work by Selič, Grdadolnik, and Stanovnik (1997) demonstrates the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its use in synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, highlighting the compound's versatility in generating fused heterocyclic structures Selič, Grdadolnik, & Stanovnik, 1997.
Material Science Applications
In material science, the derivatization of pyrrole compounds with functionalities similar to this compound has led to the development of novel materials with potential applications in electronics and sensing. Almeida et al. (2017) synthesized a magenta polypyrrole derivatized with Methyl Red azo dye, showing enhanced electrochromic properties and potential for application in pH sensors, underscoring the compound's contribution to developing functional materials Almeida et al., 2017.
Catalysis and Reaction Mechanisms
The compound and its derivatives have been explored in catalysis, providing insights into reaction mechanisms and the development of new synthetic methodologies. The work by Bender and Widenhoefer (2005) on the platinum-catalyzed intramolecular hydroamination of unactivated olefins demonstrates the compound's utility in elucidating catalytic processes and optimizing synthetic routes for the efficient creation of cyclic amines Bender & Widenhoefer, 2005.
Mechanism of Action
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position . The compound could potentially undergo nucleophilic substitution or oxidation
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its complex structure, it could potentially interact with multiple pathways. More research is needed to determine the specific biochemical pathways affected by this compound and their downstream effects .
Pharmacokinetics
Its solubility, molecular weight, and other physicochemical properties could influence its bioavailability . Further pharmacokinetic studies are needed to understand how these properties affect the compound’s absorption, distribution, metabolism, and excretion in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity could be affected by the pH of its environment . More research is needed to understand how these and other environmental factors influence the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indole derivative and the biomolecules it interacts with.
Cellular Effects
Other indole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of indole derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of indole derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that indole derivatives can be involved in various metabolic pathways, potentially interacting with various enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that indole derivatives can interact with various transporters or binding proteins, potentially affecting the compound’s localization or accumulation .
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
methyl 4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrol-3-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-28-18-9-4-14(12-19(18)29-2)10-11-24-20(25)13-17(21(24)26)23-16-7-5-15(6-8-16)22(27)30-3/h4-9,12-13,23H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKDQANYPCDJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2869604.png)
![2-{6,9-difluoro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2869605.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2869608.png)

![4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2869612.png)



![1-{4-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-6-chloroquinazolin-2-yl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B2869620.png)
![1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2869621.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2869622.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869623.png)
